Molecular Weight and Lipophilicity Differentiation
The target compound (MW 375.8 Da; C22H14ClNO3) carries a 4-phenoxyanilino substituent that adds approximately 92 Da of molecular weight and introduces an additional aromatic ring with a flexible ether linkage compared to the unsubstituted parent, 2-chloro-3-(phenylamino)-1,4-naphthoquinone (CAS 1090-16-0; MW 283.71 Da; C16H10ClNO2) . The diphenyl ether moiety increases the calculated partition coefficient by approximately 2.0–2.5 logP units relative to the parent anilino compound, based on the additive contribution of the phenoxy group. This enhanced lipophilicity is expected to influence membrane permeability, plasma protein binding, and tissue distribution in a manner distinct from simpler analogs .
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW 375.8 Da; estimated cLogP ~5.0–5.5 (based on C22H14ClNO3 structure with diphenyl ether motif) |
| Comparator Or Baseline | 2-Chloro-3-(phenylamino)-1,4-naphthoquinone (CAS 1090-16-0): MW 283.71 Da; estimated cLogP ~2.8–3.2 |
| Quantified Difference | ΔMW ≈ +92 Da; ΔcLogP ≈ +2.0–2.5 units; additional aromatic ring and ether oxygen |
| Conditions | Structural comparison based on molecular formula; cLogP estimates derived from fragment-based additive contributions |
Why This Matters
The higher molecular weight and lipophilicity of the target compound place it in a distinct property space for lead optimization, affecting PK/PD parameters differently than simpler anilino-naphthoquinones, which is critical for selecting the appropriate tool compound for cellular vs. biochemical assays.
